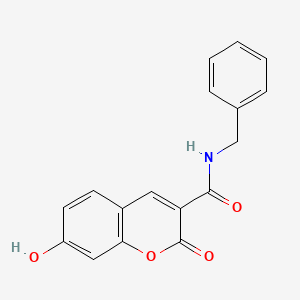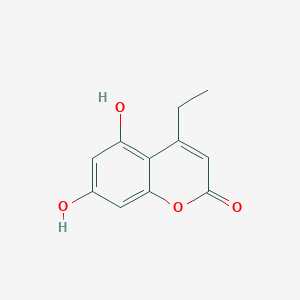![molecular formula C18H18FNO2 B5912387 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one, also known as EF-1, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of chalcones, which are known for their diverse biological activities. EF-1 has been synthesized by various methods and has been studied extensively for its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of various genes associated with inflammation and cancer. Moreover, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Moreover, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to possess anti-microbial activity against various strains of bacteria and fungi.
Advantages and Limitations for Lab Experiments
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized by various methods. It has been studied extensively for its mechanism of action and biochemical effects, making it a potential candidate for drug development. However, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one also has some limitations for lab experiments. It has not been studied extensively for its pharmacokinetic and pharmacodynamic properties, which are important for drug development. Moreover, the toxicity and side effects of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one have not been fully evaluated.
Future Directions
There are several future directions for the study of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one. One potential direction is the evaluation of its pharmacokinetic and pharmacodynamic properties, which are important for drug development. Moreover, the toxicity and side effects of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one need to be fully evaluated. Another potential direction is the development of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one derivatives with improved biological activities and reduced toxicity. 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one derivatives can be synthesized by modifying the chemical structure of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one and evaluating their biological activities. Finally, the potential applications of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one in the treatment of various diseases, such as cancer and inflammation, need to be further explored.
Synthesis Methods
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one can be synthesized by using a variety of methods, including Claisen-Schmidt condensation, Suzuki coupling, and Heck reaction. One of the most commonly used methods is the Claisen-Schmidt condensation, which involves the reaction of 4-fluorobenzaldehyde and 4-ethoxyaniline in the presence of a base such as potassium hydroxide. The resulting product is then subjected to a Wittig reaction with triphenylphosphine and ethyl bromoacetate to yield 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one.
Scientific Research Applications
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit anti-microbial activity against various strains of bacteria and fungi.
properties
IUPAC Name |
(E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-3-22-17-10-8-16(9-11-17)20-13(2)12-18(21)14-4-6-15(19)7-5-14/h4-12,20H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYDYUUSHEEQX-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)F)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)


![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)

![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
![4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5912398.png)
![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912406.png)
![isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B5912422.png)
![7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5912425.png)